molecular formula C22H18N2O6 B13772841 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester

2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester

Cat. No.: B13772841
M. Wt: 406.4 g/mol
InChI Key: KNLBMUYPQPVHFV-UHFFFAOYSA-N
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Description

2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is an organic compound that features a nitropyridine moiety attached to a malonic acid dibenzyl ester framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 5-nitropyridine-2-boronic acid with malonic acid dibenzyl ester under specific conditions to yield the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using acidic or basic conditions.

    Substitution: Nucleophiles such as amines can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Carboxylic acids from the ester groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The malonic acid ester moiety can also participate in reactions that modify its activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitropyridin-2-yl)-malonic acid dibenzyl ester is unique due to its combination of a nitropyridine moiety with a malonic acid dibenzyl ester framework. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and potential pharmacological research .

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

dibenzyl 2-(5-nitropyridin-2-yl)propanedioate

InChI

InChI=1S/C22H18N2O6/c25-21(29-14-16-7-3-1-4-8-16)20(19-12-11-18(13-23-19)24(27)28)22(26)30-15-17-9-5-2-6-10-17/h1-13,20H,14-15H2

InChI Key

KNLBMUYPQPVHFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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